2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone
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Overview
Description
2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridine ring, along with an ethanone moiety. It is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the chlorination of 5-(trifluoromethyl)pyridine derivatives. One common method is the reaction of 5-(trifluoromethyl)pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Chloro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to the presence of the ethanone moiety, which imparts distinct reactivity and biological activity. The trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H5ClF3NO |
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Molecular Weight |
223.58 g/mol |
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c9-2-7(14)5-1-6(4-13-3-5)8(10,11)12/h1,3-4H,2H2 |
InChI Key |
XMBTWQZRCQRNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
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